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molecular formula C13H9N3O B8751091 4-(4-Cyanophenylazo)phenol CAS No. 26029-68-5

4-(4-Cyanophenylazo)phenol

Cat. No. B8751091
M. Wt: 223.23 g/mol
InChI Key: HKRIZVYPOGYCLC-UHFFFAOYSA-N
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Patent
US06512085B1

Procedure details

While stirring 2 mol (236.3 g) of 4-aminobenzonitrile, 600 ml of 12N HCl and 600 ml of purified water in an ice bath, an aqueous solution of NaNO2 (NaNO2 150 g, in 750 ml of purified water) was dropped (Step 1). 2 mol (191.8 g) of phenol and 2 mol (112.3 g) of KOH were rapidly dissolved in about 2 liter of purified water, to which the product in Step 1 was dropped. After filtration under suction, the product was washed with purified water and then dried under a reduced pressure. The product was recrystallized in methanol to obtain 1.3 mol of 4-hydroxy-4′-cyanoazobenzene (292.3 g; yield 65.5%).
Quantity
236.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
191.8 g
Type
reactant
Reaction Step Three
Name
Quantity
112.3 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[N:11]([O-])=O.[Na+].[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[K+]>O>[OH:21][C:15]1[CH:20]=[CH:19][C:18]([N:11]=[N:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:17][CH:16]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
236.3 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
191.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
112.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
FILTRATION
Type
FILTRATION
Details
After filtration under suction
WASH
Type
WASH
Details
the product was washed with purified water
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mol
AMOUNT: MASS 292.3 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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